2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)-

perfumery structure-odor relationship olfactory differentiation

(2E)-2-methyl-3-(4-methylphenyl)prop-2-en-1-ol (CAS 56138-10-4) is a C11 phenylpropanoid allylic alcohol characterized by a para-methylphenyl substituent and a strictly defined (E)-configuration at the C2–C3 double bond. It is registered under EU REACH (EC 700-548-7) in the 1–10 tonnes per annum band , and is commercially supplied at up to 99.99% purity in 25 kg drum quantities.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 56138-10-4
Cat. No. B12659884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)-
CAS56138-10-4
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C(C)CO
InChIInChI=1S/C11H14O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-7,12H,8H2,1-2H3/b10-7+
InChIKeyWWHATUWNHYNMNW-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propen-1-OL, 2-methyl-3-(4-methylphenyl)-, (2E)- (CAS 56138-10-4): Procurement-Relevant Compound Profile


(2E)-2-methyl-3-(4-methylphenyl)prop-2-en-1-ol (CAS 56138-10-4) is a C11 phenylpropanoid allylic alcohol characterized by a para-methylphenyl substituent and a strictly defined (E)-configuration at the C2–C3 double bond [1]. It is registered under EU REACH (EC 700-548-7) in the 1–10 tonnes per annum band [2], and is commercially supplied at up to 99.99% purity in 25 kg drum quantities . The compound exists as a solid at ambient temperature, with a boiling point of 275.35°C (96 kPa), density of 1.01 g/cm³ at 20°C, vapor pressure of 0.028–0.054 Pa (20–25°C), and a measured LogP of 2.39 (30°C, pH 6) . Its primary documented industrial use is as a specialty perfumery ingredient imparting floral-anisic, linden-type odor notes, as disclosed in Firmenich patent US 8,410,042 [3].

Why Generic Substitution of (2E)-2-Methyl-3-(4-methylphenyl)prop-2-en-1-ol Fails: Critical Differentiation from In-Class Analogs


The para-methylphenyl substitution on the α-methylcinnamyl alcohol scaffold is not a minor structural perturbation—it fundamentally alters the compound's odor vector from cinnamic/styrax to anisic/linden, eliminating the cinnamon character characteristic of the unsubstituted analog and providing access to a distinct olfactive family [1]. Simultaneously, the (E)-configuration is indispensable because the (Z)-isomer exhibits a divergent odor profile and cannot substitute in fragrance formulations [1], while the para-methyl group raises molecular weight (162.23 vs. 148.21 g/mol for the des-methyl analog) and logP, reducing vapor pressure by approximately 4- to 8-fold relative to α-methylcinnamic alcohol, which directly impacts fragrance substantivity and evaporation kinetics on skin or in functional products [1]. Substitution with either 4-methylcinnamyl alcohol (lacking the α-methyl) or cinnamyl alcohol (lacking both substituents) would introduce entirely different odor characteristics and physicochemical release profiles, rendering generic interchange impossible in any application where odor fidelity, regulatory identity, or formulation volatility is critical [2].

Quantitative Differentiation Evidence: (2E)-2-Methyl-3-(4-methylphenyl)prop-2-en-1-ol vs. Closest Structural Analogs


Odor Character Divergence: Anisic-Linden vs. Cinnamic-Styrax Profile Relative to α-Methylcinnamic Alcohol

The compound possesses an odor described as 'a nice and natural floral-powdery note as well as an anisic note, the whole evoking linden leaves or flowers,' which is clearly distinguished from α-methylcinnamic alcohol (Arctander n° 1950), its closest perfumery structural analogue. The α-methylcinnamic alcohol comparator imparts a characteristic cinnamic/styrax note and lacks any floral-anisic character [1]. This odor distinction produces two functionally non-interchangeable fragrance ingredients.

perfumery structure-odor relationship olfactory differentiation

Vapor Pressure Reduction vs. α-Methylcinnamic Alcohol: Implications for Fragrance Substantivity

The target compound exhibits a measured vapor pressure of 0.028–0.054 Pa at 20–25°C . By contrast, α-methylcinnamic alcohol (CAS 1504-55-8) has a reported vapor pressure of 0.00158 mm Hg (≈0.21 Pa) at 25°C [1]. This represents approximately a 4- to 8-fold lower vapor pressure for the target compound relative to its des-methyl analog, driven by the additional CH₂ unit and enhanced molecular weight (162.23 vs. 148.21 g/mol) [2].

physicochemical properties vapor pressure fragrance longevity

LogP Elevation and Lipophilicity Differentiation from Cinnamyl Alcohol

The measured LogP of (2E)-2-methyl-3-(4-methylphenyl)prop-2-en-1-ol is 2.39 at 30°C and pH 6 , which is substantially higher than that of the parent scaffold cinnamyl alcohol (experimental LogP = 1.95) and comparable to the calculated log Kow of α-methylcinnamic alcohol (2.39) [1]. The XLogP3-AA computed value is 2.7 [2]. The increased lipophilicity reflects the combined effect of the α-methyl group and the para-methylphenyl substituent.

partition coefficient lipophilicity formulation compatibility

Physical State and Processing Differentiation: Solid vs. Liquid at Ambient Temperature

At room temperature, (2E)-2-methyl-3-(4-methylphenyl)prop-2-en-1-ol exists as a solid, as indicated by its morphological description in the ChemicalBook database . In contrast, α-methylcinnamic alcohol is a clear liquid with a congealing point of 18.0°C [1], and 4-methylcinnamyl alcohol (CAS 1504-62-7) is also a liquid at room temperature . This solid-state property distinguishes the target compound from both of its closest structural analogs in terms of handling, storage, and formulation incorporation.

physical state handling formulation processing

Henry's Law Constant and Environmental Partitioning Behavior

The Henry's law solubility constant (Hscp) of the target compound is reported as 4.5 × 10¹ mol/(m³·Pa) at 298.15 K, determined by QSPR (Quantitative Structure–Property Relationship) modeling by Dupeux et al. (2022) [1]. This value places the compound in a moderate volatility range for fragrance raw materials. While direct experimental Henry's law data for the closest analogs (α-methylcinnamic alcohol, 4-methylcinnamyl alcohol) are not compiled in the same database, the Henry's law constant of the target compound provides a quantitative parameter for environmental fate modeling and air–water partitioning calculations that is not available from generic class-level estimates.

Henry's law constant environmental fate volatilization

(E)-Stereochemical Integrity as a Procurement Specification: Divergent Organoleptic Profile from (Z)-Isomer

The (E)-configuration is explicitly required for the target odor profile. The patent discloses that the compound is (2E)-2-methyl-3-(4-methylphenyl)-2-propen-1-ol, and that stereoisomers or mixtures thereof fall within the scope of formula (I); however, the exemplified and preferred embodiment with the described linden/anisic odor character is the (2E)-isomer [1]. While the (Z)-isomer is synthetically accessible, its organoleptic properties are not reported in the open literature. The (E)-isomer is the commercially supplied form with purity specifications up to 99.99% , and procurement must specify (2E) to ensure the documented odor profile.

stereochemistry isomer purity quality control

Procurement-Driven Application Scenarios for (2E)-2-Methyl-3-(4-methylphenyl)prop-2-en-1-ol (CAS 56138-10-4)


Fine Fragrance Formulation Requiring Linden or Non-Cinnamic Anisic Floral Notes

Perfumers developing linden blossom, mimosa, or heliotrope accords can employ this compound as a specialty ingredient that delivers a natural floral-powdery anisic note without the cinnamon/styrax interference of α-methylcinnamic alcohol [1]. The lower vapor pressure (0.028–0.054 Pa) relative to the des-methyl analog translates to extended substantivity on blotter and skin, making it suitable for heart-to-base note positioning in eau de parfum and extrait concentrations.

Functional Fragrance Development Requiring Defined Environmental Partitioning Parameters

Product safety and environmental risk assessors can utilize the compound-specific Henry's law constant (4.5 × 10¹ mol/(m³·Pa) at 298.15 K) [2] for quantitative exposure modeling in air fresheners, laundry care, and household cleaning products. This parameter, combined with the LogP of 2.39 and the REACH-registered tonnage band (1–10 tonnes/annum) [3], supports dossier compilation for regulatory submissions where class-level default parameters would be insufficiently precise.

Reference Standard for Structure–Odor Relationship (SOR) Studies on Phenylpropanoid Allylic Alcohols

Academic and industrial olfactory research groups can use the compound as a defined probe molecule in quantitative structure–odor relationship (QSOR) models, because it carries both an α-methyl and a para-methyl substitution—two distinct structural variables whose individual and combined effects on odor character can be systematically compared to α-methylcinnamic alcohol (α-methyl only), 4-methylcinnamyl alcohol (para-methyl only), and cinnamyl alcohol (neither substituent) [1]. The solid physical state and 99.99% purity specification also make it suitable for precise olfactory threshold determination studies.

Synthetic Intermediate for Proprietary Anisic Odorant Libraries

The allylic alcohol functionality permits further derivatization (e.g., esterification, etherification, oxidation to the corresponding aldehyde) to generate proprietary fragrance analogs while retaining the para-methylphenyl pharmacophore that confers the anisic odor character [1]. The patent explicitly exemplifies allyl ether derivatives (e.g., 1-[(1E)-3-(allyloxy)-2-methyl-1-propenyl]-4-methylbenzene) that extend the odor palette to anisic-pastis and lily-of-the-valley/hyacinth notes, demonstrating the compound's utility as a scaffold for rational fragrance design [1].

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